ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate
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Overview
Description
Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H16N2O5 It is characterized by the presence of a morpholine ring substituted with an ethyl ester group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of (2R)-2-(4-nitrophenyl)morpholine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with similar compounds such as:
Ethyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-2-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920802-78-4 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-2-19-13(16)14-7-8-20-12(9-14)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
DRJPOJFUKRFZBL-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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